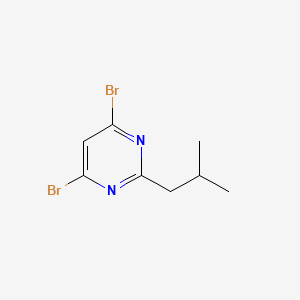
4,6-Dibromo-2-isobutylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dibromo-2-isobutylpyrimidine is a halogenated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry and materials science. The presence of bromine atoms at positions 4 and 6, along with an isobutyl group at position 2, makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-isobutylpyrimidine typically involves the bromination of 2-isobutylpyrimidine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product. The bromination process is optimized to minimize the formation of by-products and ensure efficient use of reagents .
化学反应分析
Types of Reactions
4,6-Dibromo-2-isobutylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts are commonly used along with bases like potassium phosphate in solvents such as toluene or ethanol.
Reduction Reactions: Reducing agents like lithium aluminum hydride in ether solvents are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds with diverse functional groups.
Reduction Reactions: The major product is 2-isobutylpyrimidine.
科学研究应用
4,6-Dibromo-2-isobutylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Employed in the study of enzyme inhibition and as a probe for biochemical pathways.
Industrial Chemistry: Utilized in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4,6-Dibromo-2-isobutylpyrimidine depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes by binding to their active sites and blocking substrate access. The bromine atoms enhance the compound’s binding affinity through halogen bonding and hydrophobic interactions . In materials science, its electronic properties are exploited to improve the performance of semiconductors and OLEDs.
相似化合物的比较
Similar Compounds
- 4,6-Dibromo-2-methylpyrimidine
- 4,6-Dichloro-2-isobutylpyrimidine
- 2-Isobutyl-4,6-diiodopyrimidine
Uniqueness
4,6-Dibromo-2-isobutylpyrimidine is unique due to the presence of both bromine atoms and an isobutyl group, which confer distinct reactivity and physical properties. The bromine atoms make it a versatile intermediate for further functionalization, while the isobutyl group provides steric hindrance that can influence the compound’s interaction with biological targets and materials .
属性
分子式 |
C8H10Br2N2 |
|---|---|
分子量 |
293.99 g/mol |
IUPAC 名称 |
4,6-dibromo-2-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C8H10Br2N2/c1-5(2)3-8-11-6(9)4-7(10)12-8/h4-5H,3H2,1-2H3 |
InChI 键 |
JADQXXOQCXUNIO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NC(=CC(=N1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13013777.png)
![N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13013779.png)
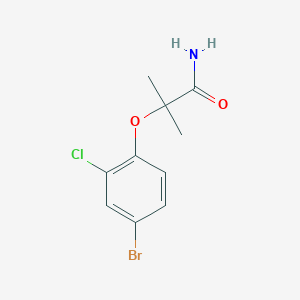
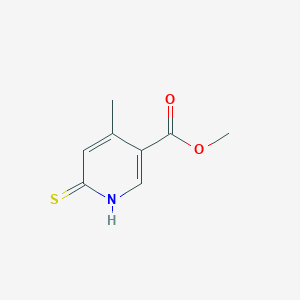
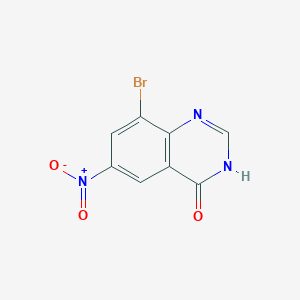

![6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde](/img/structure/B13013817.png)

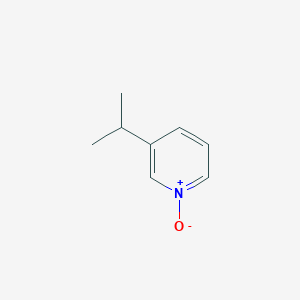

![2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13013840.png)
![[(2R)-1-methanesulfonylazetidin-2-yl]methanol](/img/structure/B13013846.png)
![2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B13013852.png)
![hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13013863.png)
